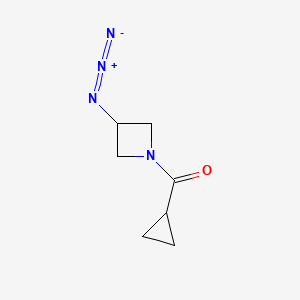![molecular formula C12H15F2N3 B1476269 6-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine CAS No. 2098130-60-8](/img/structure/B1476269.png)
6-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine
Overview
Description
6-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H15F2N3 and its molecular weight is 239.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
Research has focused on the synthesis of novel compounds based on pyrrolyl-pyridine heterocyclic frameworks, given their wide spectrum of biological activities. A study by Mallisetty et al. (2023) highlights the synthesis of compounds with significant anticancer activity against human cervical (Hela) and breast cancer (MCF-7) cell lines, utilizing similar structures to the chemical . These compounds were synthesized through C–N, C–C bond formations, showcasing the potential of such scaffolds in developing anticancer agents (Mallisetty et al., 2023).
Heterocyclic Compound Synthesis
The research by Kang et al. (2015) on cyclic amines, including pyrrolidine, and their reactions with α,β-unsaturated carbonyl compounds through redox-annulations, contributes to the understanding of synthesizing complex heterocyclic structures. This methodology may offer insights into creating diverse pyrrolyl-pyridine compounds by leveraging similar strategies (Kang et al., 2015).
Structural Studies and Characterization
The work by Şahin et al. (2010) on the synthesis and characterization of pyrrolyl-pyridine derivatives, including NMR, IR, and mass spectral techniques, sheds light on the structural intricacies and stabilization mechanisms of such compounds. This research underscores the importance of comprehensive characterization in understanding the properties of novel heterocyclic compounds (Şahin et al., 2010).
Novel Synthesis Methods
Research by Khashi et al. (2015) on the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using DMAP catalysis illustrates innovative approaches to constructing complex heterocyclic systems. These methods may provide valuable pathways for synthesizing related compounds, including the targeted pyrrolyl-pyridine derivative (Khashi et al., 2015).
Properties
IUPAC Name |
6-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3/c13-12(14)4-3-8-6-17(7-10(8)12)11-2-1-9(15)5-16-11/h1-2,5,8,10H,3-4,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWVTZQHEXJTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=NC=C(C=C3)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















